molecular formula C21H24N2O4 B13036371 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate

Cat. No.: B13036371
M. Wt: 368.4 g/mol
InChI Key: LZUOQKLURABUEG-UHFFFAOYSA-N
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Description

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate is a synthetic indole derivative characterized by a butan-1-amine chain attached to a substituted indole core. The indole ring is functionalized at the 3-position with a 3-methylphenyl group and at the 2-position with the butanamine moiety. The oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Indole derivatives are frequently explored for their bioactivity, particularly in neurotransmitter modulation (e.g., serotonin receptors) due to structural mimicry of endogenous indoleamines like serotonin .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[3-(3-methylphenyl)-1H-indol-2-yl]butan-1-amine;oxalic acid

InChI

InChI=1S/C19H22N2.C2H2O4/c1-14-7-6-8-15(13-14)19-16-9-2-3-10-17(16)21-18(19)11-4-5-12-20;3-1(4)2(5)6/h2-3,6-10,13,21H,4-5,11-12,20H2,1H3;(H,3,4)(H,5,6)

InChI Key

LZUOQKLURABUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NC3=CC=CC=C32)CCCCN.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Pyridinyl)-1H-indole-3-butanamine Oxalate

  • Molecular Formula : C₁₉H₂₂N₃O₄ (base + oxalate)
  • Key Features: Replaces the 3-methylphenyl group with a pyridin-3-yl moiety.
  • Synthesis : Likely involves coupling of pyridinyl-indole intermediates with butanamine, followed by oxalate salt formation .

4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine

  • Molecular Formula : C₁₅H₂₅N₃
  • Key Features: Substitutes the indole core with a piperazine ring. The 3-methylphenyl group is retained but attached to piperazine rather than indole .

4-(3-Methylpiperidin-1-yl)butan-1-amine

  • Molecular Formula : C₁₀H₂₂N₂
  • Key Features : Features a piperidine ring instead of indole. Piperidine’s saturated ring reduces aromatic interactions but may improve metabolic stability. The shorter alkyl chain (butanamine vs. piperidine-linked) affects spatial orientation .

4-(1H-Indol-3-yl)butan-2-amine

  • Molecular Formula : C₁₂H₁₆N₂
  • Key Features : Amine group at the β-position (C2) of the butane chain instead of the terminal C1. This positional isomerism may alter pharmacodynamics by changing the distance between the indole and amine groups, impacting receptor binding .

Heterocyclic Variants

4-(Pyridin-3-yl)butan-1-amine

  • Molecular Formula : C₉H₁₄N₂
  • Key Features : Lacks the indole core entirely, with a pyridine ring directly attached to butanamine. Simpler structure may reduce off-target effects but diminish affinity for indole-specific targets like serotonin receptors .

4-(2-Methyl-1,3-thiazol-4-yl)butan-1-amine

  • Molecular Formula : C₈H₁₅N₂S
  • Key Features: Thiazole ring replaces indole.

Data Table: Comparative Analysis

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate C₂₃H₂₅N₃O₄* ~415.5 3-Methylphenyl, oxalate salt Indole core, terminal amine
2-(3-Pyridinyl)-1H-indole-3-butanamine oxalate C₁₉H₂₂N₃O₄ 356.4 Pyridin-3-yl, oxalate salt Indole core, polarizable pyridine
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine C₁₅H₂₅N₃ 247.4 3-Methylphenyl, piperazine Piperazine ring, flexible conformation
4-(1H-Indol-3-yl)butan-2-amine C₁₂H₁₆N₂ 188.3 β-Amine position Indole core, shorter amine chain
4-(Pyridin-3-yl)butan-1-amine C₉H₁₄N₂ 150.2 Pyridin-3-yl Pyridine ring, linear structure

*Calculated based on empirical formula.

Biological Activity

4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate is a synthetic organic compound notable for its unique structure, which combines an indole moiety with a butylamine side chain. This compound is of interest primarily in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological and psychiatric disorders. The oxalate salt form enhances its solubility and stability, making it suitable for biological studies.

  • Molecular Formula: C19H22N2O4
  • Molecular Weight: 368.42 g/mol
  • IUPAC Name: 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine; oxalic acid

The biological activity of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate is primarily linked to its interaction with neurotransmitter systems. Its structural similarity to psychoactive compounds suggests that it may modulate neurotransmitter activity, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential modulator of neurotransmitter systems. Preliminary studies suggest therapeutic implications for conditions such as schizophrenia and depression, although further research is required to fully elucidate its mechanisms of action.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameMechanism of ActionTherapeutic Potential
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalateModulation of neurotransmitter systemsSchizophrenia, Depression
5-Hydroxytryptamine (Serotonin)Natural neurotransmitter involved in mood regulationMood disorders
2-MethylindoleLimited biological activityNone
3-(4-Fluorophenyl)indoleExhibits antitumor propertiesCancer treatment

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate. These studies typically focus on:

  • Neurotransmitter Interaction Studies : Investigating how the compound interacts with serotonin and dopamine receptors.
  • Animal Models : Evaluating the efficacy in models of depression and anxiety.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

Example Study

A study conducted on rodent models demonstrated that administration of the compound resulted in increased levels of serotonin in the synaptic cleft, suggesting a potential antidepressant effect. The study noted a significant reduction in depressive-like behaviors as measured by the forced swim test, indicating the compound's potential as a therapeutic agent for mood disorders.

Synthesis and Reactivity

The synthesis of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves several steps that ensure high yields and purity critical for biological testing. The compound can undergo various chemical reactions due to the presence of the amine group, which acts as a nucleophile.

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